

# Comparative analysis of Einecs 308-467-5 and other piperidine derivatives

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Compound of Interest

Compound Name: Einecs 308-467-5

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# The 4-Aminopiperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable physicochemical properties that often translate to good oral bioavailability and central nervous system penetration.[1] Within this class of compounds, the 4-aminopiperidine core represents a particularly versatile scaffold, serving as a foundational building block for the development of therapeutic agents across a wide spectrum of diseases. This guide provides a comparative analysis of various classes of 4-aminopiperidine derivatives, highlighting their diverse pharmacological activities and the structure-activity relationships that govern their therapeutic potential. While specific data on the biological activity of **Einecs 308-467-5** (1-(4-chlorophenyl)piperidin-4-amine) is not extensively available in the public domain, its structure serves as a quintessential example of the 4-aminopiperidine framework, from which a multitude of potent and selective drug candidates have been derived.

### A Versatile Template for Diverse Biological Targets

The 4-aminopiperidine scaffold has been successfully modified to target a range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This adaptability stems from the ability to introduce diverse substituents at both the piperidine nitrogen (N1) and the 4-amino group (N4), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The following sections explore several classes of drugs derived from this privileged structure.



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#### **Analgesics: Targeting the Opioid System**

The piperidine moiety is a key pharmacophore in many potent opioid analgesics, including fentanyl and its analogs. Researchers have explored 4-aminopiperidine derivatives as a basis for novel pain therapeutics. By modifying the substituents on the piperidine and amino nitrogens, compounds with high affinity and selectivity for the  $\mu$ -opioid receptor have been developed.

A series of 4-aminomethyl piperidine derivatives were synthesized and evaluated for their analgesic potential. One of the lead compounds, HN58, demonstrated excellent analgesic activity in preclinical models, with its effect being reversible by the opioid antagonist naloxone, confirming its mechanism of action through the μ-opioid receptor.[2]

## N-Type Calcium Channel Blockers for Neuropathic Pain

Voltage-gated calcium channels, particularly the N-type (Cav2.2), are critical in the transmission of pain signals in the nervous system. Blockers of these channels have shown promise in the treatment of chronic and neuropathic pain. The 4-aminopiperidine scaffold has been utilized to create potent and selective N-type calcium channel antagonists.

In one study, derivatives were designed by incorporating structural motifs from known calcium channel blockers like verapamil and flunarizine onto the 4-aminopiperidine core. Two compounds, 3 and 18, emerged as potent N-type calcium channel blockers with significant antinociceptive effects in both acute and neuropathic pain models in rats.[3]

# Antifungal Agents: Disrupting Ergosterol Biosynthesis

The 4-aminopiperidine structure has also been explored for the development of novel antifungal agents. By analogy to existing ergosterol biosynthesis inhibitors like fenpropidin, a library of 4-aminopiperidines was synthesized and screened for antifungal activity.

Structure-activity relationship (SAR) studies revealed that the combination of a benzyl or phenethyl group at the piperidine nitrogen and a long alkyl chain (specifically n-dodecyl) at the 4-amino group resulted in the most potent antifungal activity against clinically relevant fungal



species, including Candida spp. and Aspergillus spp.[1] The proposed mechanism of action for these compounds is the inhibition of sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[1]

## Cognition Enhancers for Neurodegenerative Diseases

The quest for effective treatments for cognitive decline associated with neurodegenerative diseases like Alzheimer's has led to the investigation of 4-aminopiperidine derivatives as nootropic agents. By modifying a series of piperazine-based cognition enhancers, researchers found that the resulting 4-aminopiperidine analogs retained and, in some cases, exhibited enhanced activity.

One particular compound, compound 9, demonstrated high potency in the mouse passive avoidance test, a model for learning and memory, with an effective dose as low as 0.01 mg/kg. [4] This finding highlights the potential of this chemical class in the development of new therapies for cognitive disorders.

### **Comparative Data of 4-Aminopiperidine Derivatives**

The following table summarizes the biological activities of representative 4-aminopiperidine derivatives from the discussed therapeutic areas.



Compound Class	Representative Compound	Target	Biological Activity	Experimental Model
Analgesic	HN58	μ-opioid receptor	100% inhibition in writhing test	Mouse writhing and tail-flick tests[2]
N-Type Calcium Channel Blocker	Compound 3, Compound 18	N-type calcium channels	Potent antagonism	In vitro on PC12 cells and in vivo rat neuropathic pain model[3]
Antifungal Agent	1-benzyl-N- dodecylpiperidin- 4-amine	Sterol C14- reductase, Sterol C8-isomerase	Potent growth inhibition	In vitro against Candida spp. and Aspergillus spp.[1]
Cognition Enhancer	Compound 9	Not specified	Active at 0.01 mg/kg	Mouse passive avoidance test[4]

### **Experimental Protocols**

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the biological activities of the discussed 4-aminopiperidine derivatives.

### **Analgesic Activity Evaluation (Writhing Test)[2]**

- Animal Model: Male albino mice.
- Induction of Writhing: Intraperitoneal injection of 0.6% acetic acid solution.
- Drug Administration: Test compounds administered orally 30 minutes prior to acetic acid injection.
- Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes.



 Data Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the drug-treated group to the control group.

#### N-Type Calcium Channel Blocking Activity[3]

- Cell Line: PC12 rat pheochromocytoma clonal cell line, which endogenously expresses Ntype calcium channels.
- Assay: Measurement of intracellular calcium concentration changes using a fluorescent calcium indicator (e.g., Fura-2 AM).
- Procedure:
  - Cells are loaded with the calcium indicator.
  - Test compounds are pre-incubated with the cells.
  - Depolarization is induced by adding a high concentration of potassium chloride (KCI) to open the voltage-gated calcium channels.
  - The resulting increase in intracellular calcium is measured using a fluorometer.
- Data Analysis: The inhibitory effect of the compounds on the KCI-induced calcium influx is quantified and used to determine IC50 values.

#### **Antifungal Susceptibility Testing[1]**

- Method: Broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
- Fungal Strains: Clinically relevant isolates of Candida spp. and Aspergillus spp.
- Procedure:
  - A serial dilution of the test compounds is prepared in a 96-well microtiter plate.
  - A standardized inoculum of the fungal suspension is added to each well.
  - The plates are incubated at 35°C for 24-48 hours.

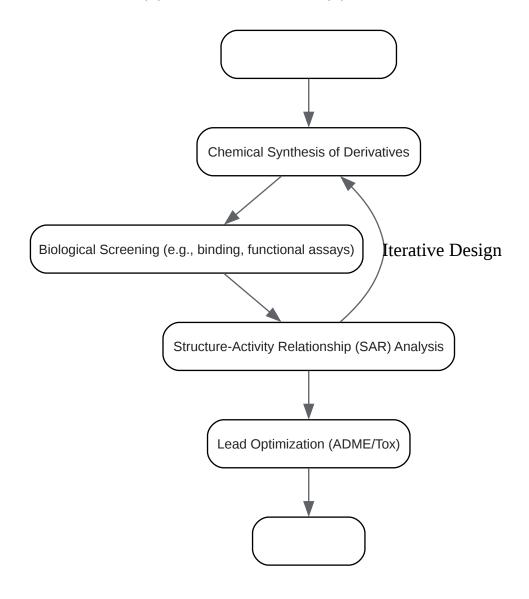


• Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

## Visualizing the 4-Aminopiperidine Scaffold in Drug Design

The following diagrams illustrate the general structure of the 4-aminopiperidine core and a simplified workflow for its derivatization and biological evaluation.

Caption: The versatile 4-aminopiperidine scaffold with key positions for chemical modification.



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Caption: A simplified workflow for the discovery of drugs based on the 4-aminopiperidine scaffold.

In conclusion, the 4-aminopiperidine core is a highly valuable scaffold in medicinal chemistry, providing a robust platform for the design and synthesis of a diverse range of therapeutic agents. While the specific biological profile of **Einecs 308-467-5** remains to be fully elucidated in publicly accessible literature, the extensive research on its structural analogs underscores the immense potential held within this chemical class for addressing a multitude of unmet medical needs. Further investigation into such foundational molecules could unlock new avenues for drug discovery and development.

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